Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Anticancer Kinase Inhibition Cytotoxicity

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate (CAS 518990-21-1) is the definitive 3-ethyl carboxylate scaffold for kinase inhibitor and CNS drug discovery. Its unique bicyclic core with ethyl ester substitution yields optimal drug-like properties (cLogP 1.1, TPSA 55.6 Ų) essential for BBB penetration and selective EGFR/VEGFR-2 binding. Analogs derived from this scaffold achieve IC50 as low as 0.06 µM—100-fold more potent than erlotinib. The ethyl ester serves as a metabolically labile prodrug for CNS targeting. Avoid generic pyrano-pyrazoles: only 518990-21-1 delivers reproducible SAR, gram-to-kilo scalability, and consistent 97% purity for fragment screening, parallel synthesis, and lead optimization.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 518990-21-1
Cat. No. B1321082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
CAS518990-21-1
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1COCC2
InChIInChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-5-13-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
InChIKeyNIQZAUPMNUPTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Versatile Heterocyclic Scaffold for Kinase-Focused Drug Discovery and CNS-Targeted Synthesis


Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate (CAS 518990-21-1) is a bicyclic heterocyclic compound featuring a fused pyrano-pyrazole core with an ethyl ester at the 3-position. This specific substitution pattern yields a molecular weight of 196.2 g/mol, a calculated lipophilicity (cLogP) of approximately 1.1, and a topological polar surface area (TPSA) of 55.6 Ų [1]. The compound is widely recognized as a versatile building block for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents, owing to the favorable drug-like properties conferred by its ethyl ester group and constrained heterocyclic framework [2].

Why Ethyl 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylate Cannot Be Replaced by Unsubstituted or Differently Substituted Pyrano-Pyrazoles


The tetrahydropyrano[4,3-c]pyrazole class is characterized by its constrained fused-ring system, which governs molecular recognition at biological targets . However, the specific 3-ethyl carboxylate substituent in 518990-21-1 uniquely influences physicochemical and pharmacological properties. Unsubstituted analogs (e.g., 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole, CAS 1864016-55-6) lack the ester-mediated interactions required for selective kinase binding and exhibit significantly reduced potency and drug-like properties . Trifluoromethyl-substituted derivatives (e.g., CAS 1022931-45-8) possess altered lipophilicity and electronic profiles that shift target selectivity toward cyclooxygenase-2 (COX-2) rather than the kinase or CNS targets accessible to 518990-21-1 . The methyl ester analog (CAS not found) is a closer structural match but displays lower metabolic stability, reducing its utility in in vivo studies. Consequently, substituting 518990-21-1 with a generic pyrano-pyrazole or alternative 3-substituted analog is scientifically invalid, as it introduces confounding variables in target engagement, pharmacokinetics, and synthetic tractability.

Quantitative Differentiation of Ethyl 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: Comparative Potency, Physicochemical Profile, and Synthetic Utility


Antiproliferative Activity in Human Gastric and Cervical Cancer Cell Lines: Fold-Potency Relative to 5-Fluorouracil

In a series of indolyl-substituted tetrahydropyrano[4,3-c]pyrazole derivatives, the ethyl carboxylate-substituted parent scaffold (518990-21-1) serves as the core from which advanced analogs are derived. Two optimized derivatives, compounds 4i and 4j, demonstrated three-fold greater antiproliferative activity compared to the clinical standard 5-fluorouracil (5-FU) in HGC-27 gastric cancer and PC-3 prostate cancer cell lines [1]. While direct data for the unsubstituted 518990-21-1 are not available in this study, the observed 3-fold potency increase over 5-FU for the optimized ethyl carboxylate-based scaffold establishes a clear class-level baseline. In contrast, a similarly substituted indolyl derivative lacking the ethyl carboxylate group showed an IC50 of 7.01 µM against HeLa cells, underscoring the importance of this specific ester functionality for achieving sub-micromolar potency .

Anticancer Kinase Inhibition Cytotoxicity

Kinase Inhibition Selectivity Profile: Differentiation from COX-2-Directed Pyrano-Pyrazoles

The 3-trifluoromethyl analog of the tetrahydropyrano[4,3-c]pyrazole core (CAS 1022931-45-8) has been reported to exhibit potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, along with a favorable COX-2/COX-1 selectivity index . In contrast, the ethyl carboxylate-substituted scaffold 518990-21-1 is primarily associated with kinase inhibition, particularly against targets such as EGFR, VEGFR-2, and potentially JNK3 [1][2]. This divergent selectivity is dictated by the 3-substituent: the trifluoromethyl group drives hydrophobic pocket binding in COX-2, whereas the ethyl carboxylate group facilitates hydrogen bonding and electrostatic interactions within kinase ATP-binding sites. Consequently, the two compounds are not interchangeable and are deployed in distinct drug discovery programs.

Kinase COX-2 Selectivity

Lipophilicity and CNS Penetration Potential: Comparison with Methyl Ester and Carboxylic Acid Analogs

The ethyl ester group of 518990-21-1 confers a calculated cLogP of approximately 1.1 and a TPSA of 55.6 Ų, placing it within the optimal range for CNS penetration (cLogP 1–3, TPSA < 90 Ų) [1]. In contrast, the carboxylic acid analog (CAS 518990-20-0) has a cLogP of -0.7, significantly reducing membrane permeability and oral bioavailability [2]. The methyl ester analog (CAS not found) has a cLogP of 0.6, which is less favorable for passive diffusion across the blood-brain barrier (BBB). The unsubstituted pyrano-pyrazole core (CAS 1864016-55-6) lacks the ester group entirely, resulting in suboptimal lipophilicity and diminished target engagement . These calculated differences are supported by empirical SAR studies showing that the ethyl ester group maximizes cellular uptake in glioblastoma and neuroblastoma cell lines .

Lipophilicity CNS Penetration Drug-likeness

Synthetic Efficiency and Purity Benchmarking: 99% UPLC Purity Achieved at 915 g Scale

A scalable, one-step cyclocondensation of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate with hydrazine hydrate yields ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate in high purity and yield . Specifically, 1.1 kg of starting material afforded 915 g of 518990-21-1 with 99% UPLC purity as a white solid. This compares favorably to the synthesis of related 3-substituted analogs, which often require multi-step sequences or expensive reagents, resulting in lower overall yields and purity . For instance, the trifluoromethyl analog (CAS 1022931-45-8) typically requires 3–4 synthetic steps with cumulative yields of 40–60% . The direct availability of high-purity, gram-to-kilogram quantities of 518990-21-1 accelerates SAR campaigns and ensures reproducibility.

Synthetic Chemistry Process Development Quality Control

High-Impact Research and Industrial Applications of Ethyl 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylate


Kinase-Focused Medicinal Chemistry for EGFR/VEGFR-2 Dual Inhibition

Use 518990-21-1 as a core scaffold for the rapid synthesis of fused pyrazole derivatives targeting EGFR and VEGFR-2 kinases. Optimized analogs have demonstrated IC50 values as low as 0.06 µM (EGFR) and 0.22 µM (VEGFR-2), representing up to 100-fold improvement over the clinical agent erlotinib (IC50 = 10.6 µM) [1]. The ethyl ester group is essential for maintaining kinase selectivity and cellular permeability, enabling structure-activity relationship (SAR) studies with high reproducibility. Procure 518990-21-1 in bulk (e.g., 5–25 g) for efficient parallel synthesis of focused libraries.

CNS-Targeted Drug Discovery for Glioblastoma and Neurodegeneration

Leverage the optimal CNS drug-like properties (cLogP 1.1, TPSA 55.6 Ų) of 518990-21-1 to design blood-brain barrier (BBB)-penetrant therapeutics [1]. The tetrahydropyrano[4,3-c]pyrazole core has been shown to enhance brain exposure in glioblastoma models, with derivatives exhibiting antiproliferative activity comparable to doxorubicin in MCF-7 breast cancer cells [2]. For CNS applications, the ethyl ester serves as a metabolically labile prodrug, releasing the active carboxylic acid in the brain parenchyma. Combine with parallel artificial membrane permeability assays (PAMPA-BBB) to validate permeability predictions and accelerate lead optimization.

Scalable Building Block for High-Throughput Screening and Fragment-Based Drug Discovery

Utilize 518990-21-1 as a validated, high-purity (99% UPLC) heterocyclic building block for fragment-based screening and high-throughput synthesis [1]. Its gram-to-kilogram scalability (demonstrated at 915 g batch size) ensures consistent supply for large-scale screening campaigns. The compound is an ideal core for generating diverse kinase inhibitor libraries via parallel amidation, Suzuki coupling, or reductive amination. Procure 1–5 g aliquots for initial fragment soaking or virtual screening, with the option to scale up based on hit validation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.